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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)piperidine

Cat. No.: B1293623

A comprehensive guide to the structural elucidation of 1-(4-Nitrophenyl)piperidine using
Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques.
This guide provides a comparative analysis with structurally related compounds, 1-
phenylpiperidine and 4-nitroaniline, supported by experimental data and detailed protocols.

The precise structural confirmation of a synthesized chemical compound is a critical step in
chemical research and drug development. Spectroscopic methods provide a non-destructive
means to probe the molecular structure and connectivity of atoms. This guide details the
validation of the structure of 1-(4-Nitrophenyl)piperidine by comparing its spectroscopic data
with that of its constituent structural motifs, represented by 1-phenylpiperidine and 4-
nitroaniline.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 1-(4-
Nitrophenyl)piperidine and the two comparative compounds.

Table 1: Infrared (IR) Spectroscopy Data
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Compound

Key IR Absorptions (cm~?)

Functional Group
Assignment

1-(4-Nitrophenyl)piperidine

~1595, ~1490

Aromatic C=C stretching

~1500, ~1325 N-O stretching (NO2)
~1240 C-N stretching (Aryl-N)
~2930, ~2850 C-H stretching (Aliphatic)

1-Phenylpiperidine

~1600, ~1495

Aromatic C=C stretching

~1230

C-N stretching (Aryl-N)

~2935, ~2855

C-H stretching (Aliphatic)

4-Nitroaniline

~3480, ~3370

N-H stretching (NH2)

~1630 N-H bending (NH2)
~1595, ~1475 Aromatic C=C stretching
~1505, ~1335 N-O stretching (NO2)
~1300 C-N stretching (Aryl-N)

Table 2: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDClIs)
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Chemical Shift Lo . .
Compound Multiplicity Integration Assignment
(3, ppm)
1-(4-
_ _ Ar-H (ortho to
Nitrophenyl)piper  8.13 d 2H
- NOz2)
idine
Ar-H (ortho to
6.85 d 2H o
piperidine)
-CH2-N-
3.50 t 4H o
(piperidine)
-CHz-
1.75 m 6H
(piperidine)
1-
o 7.30-7.20 m 2H Ar-H (meta)
Phenylpiperidine
6.95 t 1H Ar-H (para)
6.85 d 2H Ar-H (ortho)
-CH2-N-
3.15 t 4H o
(piperidine)
-CH2z-
1.70 m 4H
(piperidine)
-CH2-
1.55 m 2H o
(piperidine)
] . Ar-H (ortho to
4-Nitroaniline 8.10 d 2H
NO2)
Ar-H (ortho to
6.65 d 2H
NH2)
4.30 brs 2H -NH:z

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDClIs)
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Compound Chemical Shift (6, ppm) Assignment
1-(4-Nitrophenyl)piperidine

(P(redictecljo) yheip ~153.0 C-NO2
~138.0 C-N (Aromatic)

~126.0 Ar-CH (ortho to NO2)

~115.0 Ar-CH (ortho to piperidine)

~51.0 -CHz2-N- (piperidine)

~25.0 -CH:- (piperidine)

~24.0 -CH:- (piperidine)

1-Phenylpiperidine 152.4 C-N (Aromatic)
129.1 Ar-CH (meta)

119.5 Ar-CH (para)

116.6 Ar-CH (ortho)

50.7 -CHz-N- (piperidine)

25.9 -CH:- (piperidine)

24.4 -CH:- (piperidine)

4-Nitroaniline 155.4 C-NH:

138.5 C-NO2

126.4 Ar-CH (ortho to NO2)

112.9 Ar-CH (ortho to NH2)

Table 4: Mass Spectrometry (Electron lonization) Data
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Molecular Weight (

Compound Molecular Formula Key m/z Fragments
g/mol )
1-(4- 206 (M+), 176, 160,
) o C11H14N202 206.24
Nitrophenyl)piperidine 130, 77
L 161 (M*), 160, 104,
1-Phenylpiperidine C11HisN 161.24 77
_ . 138 (M+), 108, 92, 80,
4-Nitroaniline CeHsN20:2 138.12

65

Interpretation and Structural Validation

The combined spectroscopic data provides compelling evidence for the structure of 1-(4-
Nitrophenyl)piperidine.

» IR Spectroscopy: The presence of strong absorptions around 1500 cm~* and 1325 cm~1! are
characteristic of the symmetric and asymmetric stretching vibrations of a nitro group (NO2).
The aromatic C=C stretching bands and the aliphatic C-H stretching bands are consistent
with the presence of both the phenyl and piperidine rings. Comparing with 1-
phenylpiperidine, the key differentiator is the presence of the nitro group peaks. In
comparison to 4-nitroaniline, the absence of N-H stretching bands confirms the tertiary
amine structure of the piperidine nitrogen.

1H NMR Spectroscopy: The 'H NMR spectrum of 1-(4-Nitrophenyl)piperidine shows two
distinct doublets in the aromatic region, characteristic of a para-substituted benzene ring.
The downfield shift of the protons ortho to the nitro group (o 8.13) is due to the strong
electron-withdrawing nature of this group. The signals for the piperidine protons are
observed in the aliphatic region, with the methylene groups adjacent to the nitrogen
appearing at a lower field (6 3.50) due to its deshielding effect. This pattern is consistent with
the proposed structure and contrasts with the more complex aromatic region of 1-
phenylpiperidine and the presence of an NHz signal in 4-nitroaniline.

13C NMR Spectroscopy: Although an experimental spectrum was not available, predicted
data for 1-(4-Nitrophenyl)piperidine aligns with expectations. The carbon attached to the
nitro group is expected to be significantly downfield, as is the aromatic carbon bonded to the
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piperidine nitrogen. The chemical shifts for the piperidine carbons are consistent with those

observed for 1-phenylpiperidine.

o Mass Spectrometry: The mass spectrum of 1-(4-Nitrophenyl)piperidine shows a clear
molecular ion peak (M*) at m/z 206, which corresponds to its molecular weight.[1] The
fragmentation pattern, including the loss of NO2 (m/z 160) and other characteristic

fragments, further supports the proposed structure. This is distinct from the molecular ion

peaks of 1-phenylpiperidine (m/z 161) and 4-nitroaniline (m/z 138).

Experimental Workflow and Protocols

The validation of a chemical structure through spectroscopic methods follows a logical

Spectroscopic Validation Workflow

4 Data Analysis & Comparison
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Caption: Workflow for chemical structure validation using spectroscopic methods.

Experimental Protocols

Infrared (IR) Spectroscopy

o Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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e Procedure (ATR):

o

Ensure the ATR crystal is clean.

[¢]

Place a small amount of the solid sample directly onto the crystal.

[e]

Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

[¢]

Record the spectrum, typically in the range of 4000-400 cm™1.

[e]

Clean the crystal thoroughly after analysis.
e Procedure (KBr Pellet):

o Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr
powder in an agate mortar.

o Transfer the mixture to a pellet press.
o Apply pressure to form a transparent or translucent pellet.
o Place the pellet in the sample holder of the spectrometer and acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
e Method: *H and 3C NMR spectroscopy.
 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
e Procedure:

o Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
CDCIs) in an NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

o Place the NMR tube in the spectrometer's probe.
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o Acquire the *H spectrum, followed by the 13C spectrum. Standard acquisition parameters
are typically used, with adjustments to the number of scans to achieve an adequate
signal-to-noise ratio, especially for the less sensitive 13C nucleus.

Mass Spectrometry (MS)
e Method: Electron lonization (EI) Mass Spectrometry.

e Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

e Procedure:

o Introduce a small amount of the sample into the instrument, either via a direct insertion
probe or through injection into a GC.

o The sample is vaporized and then bombarded with a beam of high-energy electrons
(typically 70 eV).

o The resulting ions and fragment ions are accelerated and separated based on their mass-
to-charge (m/z) ratio by the mass analyzer.

o A detector records the abundance of each ion, generating a mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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